molecular formula C13H10ClNO B1392236 5-(4-Chlorobenzoyl)-2-methylpyridine CAS No. 1187168-62-2

5-(4-Chlorobenzoyl)-2-methylpyridine

Cat. No. B1392236
CAS RN: 1187168-62-2
M. Wt: 231.68 g/mol
InChI Key: LIJYBBGXPDYKFC-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzoyl)-2-methylpyridine, also known as CP-96,345, is a chemical compound that belongs to the class of pyridines. This compound has gained significant attention in the scientific community due to its potential applications in research and development.

Scientific Research Applications

Photochemical Dimerization

5-(4-Chlorobenzoyl)-2-methylpyridine is related to the study of photochemical dimerization of pyridines. For instance, Taylor and Kan (1963) explored the ultraviolet irradiation of 2-aminopyridines, leading to the formation of 1,4-dimers. They interrelated these dimers with 2-pyridones through alkaline hydrolysis, contributing to understanding the chemical and physical properties of these dimers (Taylor & Kan, 1963).

Crystal Structure Analysis

Research by Sherfinski and Marsh (1975) on the crystal structure of 2-amino-5-methylpyridine hydrochloride, using single-crystal X-ray diffraction techniques, offers insights into the structural characteristics of similar pyridine compounds. Such studies are crucial for understanding the structural basis of chemical reactions and properties (Sherfinski & Marsh, 1975).

Separation and Purification

In the field of pharmaceuticals and pesticides, 2-Chloro-5-trichloromethylpyridine, an intermediate related to 5-(4-Chlorobenzoyl)-2-methylpyridine, is significant. Su Li (2005) demonstrated methods like extraction and distillation for separating and purifying such compounds, vital in the production of high-purity pharmaceuticals and pesticides (Su Li, 2005).

Synthesis of Novel Derivatives

Ahmad et al. (2017) described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including those related to 5-(4-Chlorobenzoyl)-2-methylpyridine. These derivatives have applications in liquid crystal technology and biological activities, demonstrating the compound's versatility in organic synthesis (Ahmad et al., 2017).

Hydrogen Bond Analysis

Hanif et al. (2020) conducted a study involving 2-amino-3-methylpyridine, closely related to 5-(4-Chlorobenzoyl)-2-methylpyridine. Their research focused on the formation of molecular salts and their structural elucidation, highlighting the importance of hydrogen bonds and secondary interactions in directing supramolecular structure (Hanif et al., 2020).

properties

IUPAC Name

(4-chlorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJYBBGXPDYKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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